molecular formula C8H15Cl2N3 B6221528 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-amine dihydrochloride CAS No. 2758004-48-5

3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-amine dihydrochloride

Cat. No. B6221528
CAS RN: 2758004-48-5
M. Wt: 224.1
InChI Key:
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Description

3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-amine dihydrochloride is a compound that has been studied for its potential applications in the scientific research and laboratory experiments. It is a member of the imidazopyridine family and is a white crystalline powder. It is also known as 3-MIP-6-DHC and is a derivative of the pyridine ring. This compound has been investigated for its potential in the fields of medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The exact mechanism of action of 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-amine dihydrochloride is still not fully understood. However, it is believed to act as an agonist at the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and other processes. It is also believed to act as an antagonist at the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects
3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-amine dihydrochloride has been studied for its potential biochemical and physiological effects. It is believed to have antidepressant and anxiolytic effects. It has also been studied for its potential effects on the cardiovascular system, as it has been shown to reduce blood pressure in animal models. Additionally, it has been studied for its potential effects on memory and learning, as it has been shown to improve spatial memory in animal models.

Advantages and Limitations for Lab Experiments

3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-amine dihydrochloride has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively stable compound, which makes it suitable for use in a variety of experiments. Additionally, it is a relatively inexpensive compound, which makes it an attractive option for researchers. However, it has several limitations, such as its low solubility in water and its relatively low potency.

Future Directions

The potential applications of 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-amine dihydrochloride are still being explored. One potential future direction is the development of new derivatives of the compound with enhanced pharmacological properties. Additionally, further research is needed to better understand the biochemical and physiological effects of the compound, as well as its potential therapeutic applications. Finally, further research is needed to explore the potential of the compound for use in the treatment of various diseases and disorders.

Synthesis Methods

3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-amine dihydrochloride can be synthesized using a variety of methods. One method involves the reaction of 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-amine with hydrochloric acid. This reaction produces the dihydrochloride salt of the compound. Another method involves the reaction of 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-amine with sodium hydroxide and chloroform, which produces the dihydrochloride salt as well.

Scientific Research Applications

3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-amine dihydrochloride has been studied for its potential applications in scientific research and laboratory experiments. It has been used as a model compound for the study of the structure-activity relationships of imidazopyridine derivatives. It has also been used as a reference compound in the synthesis of new compounds and in the study of the pharmacological properties of imidazopyridine derivatives.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-amine dihydrochloride involves the reaction of 2,3-dichloropyridine with 2-amino-3-methylimidazo[1,5-a]pyridine in the presence of a reducing agent to form the desired product. The product is then treated with hydrochloric acid to obtain the dihydrochloride salt.", "Starting Materials": [ "2,3-dichloropyridine", "2-amino-3-methylimidazo[1,5-a]pyridine", "Reducing agent", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2,3-dichloropyridine is reacted with 2-amino-3-methylimidazo[1,5-a]pyridine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.", "Step 2: The reaction mixture is stirred at room temperature for several hours until the reaction is complete.", "Step 3: The resulting product is isolated by filtration and washed with a suitable solvent such as ethanol or methanol.", "Step 4: The product is then treated with hydrochloric acid to obtain the dihydrochloride salt.", "Step 5: The dihydrochloride salt is isolated by filtration and washed with a suitable solvent such as diethyl ether or ethyl acetate.", "Step 6: The final product is obtained by drying the dihydrochloride salt under vacuum." ] }

CAS RN

2758004-48-5

Molecular Formula

C8H15Cl2N3

Molecular Weight

224.1

Purity

95

Origin of Product

United States

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